molecular formula C10H18N4 B1399033 6-(tert-butyl)-N2,N2-dimethylpyrimidine-2,4-diamine CAS No. 1248250-43-2

6-(tert-butyl)-N2,N2-dimethylpyrimidine-2,4-diamine

Cat. No. B1399033
CAS RN: 1248250-43-2
M. Wt: 194.28 g/mol
InChI Key: KSWBZTGKXDMQGR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(tert-Butyl)-N2,N2-dimethylpyrimidine-2,4-diamine (6-tB-DPD) is a novel organofluorine compound with potential applications in both scientific research and industrial processes. It is a colorless, crystalline solid with a melting point of 128°C. 6-tB-DPD is a member of the pyrimidine-2,4-diamine family, which is known for its ability to form complexes with transition metals. This makes 6-tB-DPD an attractive candidate for use in a variety of scientific research applications.

Scientific Research Applications

Synthetic Phenolic Antioxidants in Environmental and Toxicological Studies

Synthetic phenolic antioxidants (SPAs), including chemicals like 6-(tert-butyl)-N2,N2-dimethylpyrimidine-2,4-diamine, are primarily utilized to prevent oxidative degradation in various products. Recent research has focused on their environmental presence, human exposure, and toxicity. SPAs have been detected in diverse environmental matrices and human samples, indicating widespread exposure through food, dust, and personal care products. Toxicity studies reveal potential hepatic toxicity, endocrine disruption, and carcinogenic effects, emphasizing the need for novel SPAs with reduced toxicity and environmental impact (Liu & Mabury, 2020).

Bioactivities of 2,4-Di-Tert-Butylphenol and Analogs

2,4-Di-tert-butylphenol and its analogs, chemically related to 6-(tert-butyl)-N2,N2-dimethylpyrimidine-2,4-diamine, are recognized for their potent bioactivities. These compounds are produced by various organisms and exhibit significant toxicity against a wide range of species, including their producers. The primary function of these compounds seems to be endocidal regulation, although the precise reasons for their production and the full scope of their bioactivities are not fully understood (Zhao et al., 2020).

Tert-Butanesulfinamide in N-Heterocycle Synthesis

Tert-Butanesulfinamide is a key chiral auxiliary used in the stereoselective synthesis of amines and their derivatives, including N-heterocycles like pyrimidine. It provides access to a wide range of structurally diverse compounds, many of which have significant biological and therapeutic potential. The review highlights recent advancements in this area, offering insights into the synthesis of piperidines, pyrrolidines, azetidines, and their derivatives (Philip et al., 2020).

Pyrimidine Derivatives in Medicinal Chemistry

Pyrimidine derivatives, closely related to compounds like 6-(tert-butyl)-N2,N2-dimethylpyrimidine-2,4-diamine, play a crucial role in medicinal chemistry due to their wide range of pharmacological activities. These compounds are considered promising scaffolds for developing new biologically active compounds. The review provides a comprehensive analysis of pyrimidine derivatives used in medical practice, highlighting their antiviral, psychotropic, antimicrobial, antitumor, and other activities. This systematic analysis can serve as a basis for future research and development of new, effective, and safe medicines (Chiriapkin, 2022).

properties

IUPAC Name

6-tert-butyl-2-N,2-N-dimethylpyrimidine-2,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N4/c1-10(2,3)7-6-8(11)13-9(12-7)14(4)5/h6H,1-5H3,(H2,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSWBZTGKXDMQGR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=NC(=N1)N(C)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(tert-butyl)-N2,N2-dimethylpyrimidine-2,4-diamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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6-(tert-butyl)-N2,N2-dimethylpyrimidine-2,4-diamine

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